1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
The compound 1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a tetrahydrothienoimidazolone derivative featuring a bicyclic core with sulfone (5,5-dioxide) groups.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-25-15-8-6-14(7-9-15)21-17-11-26(23,24)10-16(17)20(18(21)22)13-4-2-12(19)3-5-13/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBMHZTHWVGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thienoimidazole core: This can be achieved by cyclization reactions involving appropriate thioamide and diamine precursors under acidic or basic conditions.
Introduction of the chlorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions or via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Oxidation to form the dioxide functionality: The final step involves the oxidation of the thienoimidazole core to introduce the dioxide functionality, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the thienoimidazole core.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: Sulfone or sulfoxide derivatives.
Reduction Products: Thienoimidazole core without the dioxide functionality.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key analogs and their substituent variations are compared below:
Table 1: Structural Comparison of Thienoimidazolone Derivatives
| Compound ID | Substituents (R¹, R³) | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|---|
| Target Compound | 4-Cl, 4-OCH₃ | C₁₉H₁₈ClN₂O₄S¹ | ~399.87 | N/A | N/A | N/A |
| 1,3-Bis(4-fluorophenyl)² | 4-F, 4-F | C₁₉H₁₆F₂N₂O₃S | ~390.39 | N/A | N/A | N/A |
| 1-(o-Tolyl)-3-(p-tolyl)³ | 2-CH₃, 4-CH₃ | C₁₉H₂₀N₂O₃S | 356.44 | 1.324 | 581.2 | 0 ± 0.20 |
| 1-(2-Chlorophenyl)-3-phenyl⁴ | 2-Cl, Ph | C₁₇H₁₅ClN₂O₃S | 362.83 | N/A | N/A | N/A |
| 1-(4-Ethoxyphenyl)-3-phenyl⁵ | 4-OCH₂CH₃, Ph | C₁₉H₂₀N₂O₃S | ~380.44 | N/A | N/A | N/A |
¹Estimated based on core structure and substituents.
²From .
³From .
⁴From .
⁵From .
Key Observations:
- Substituent Effects :
Physicochemical Properties
- Molar Mass : The target compound’s higher molar mass (~399.87 g/mol) vs. analogs (e.g., 356.44 g/mol for ) reflects the combined mass of Cl and OCH₃ .
- Boiling Point : ’s analog (581.2°C) suggests high thermal stability, likely shared by the target compound due to aromatic stacking and hydrogen bonding .
Biological Activity
The compound 1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide represents a significant area of interest in medicinal chemistry due to its complex heterocyclic structure and potential biological activities. This article delves into its biological activity, examining relevant research findings, case studies, and potential applications.
Structural Characteristics
The compound is characterized by a thienoimidazole core with substituents that enhance its biological activity:
- Thienoimidazole Core : A fused ring system that contributes to the compound's chemical reactivity.
- Substituents : The presence of a chlorophenyl group and a methoxyphenyl group enhances lipophilicity and may influence binding to biological targets.
Molecular Formula
- Molecular Formula : C17H16ClN3O2S
- Molecular Weight : 345.84 g/mol
Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation.
- Case Study : A study on related thienoimidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 10 to 50 µM .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Activity Spectrum : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Case Study : In vitro assays revealed that similar thienoimidazole derivatives displayed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 20 to 100 µg/mL .
Other Biological Activities
Research is ongoing into other potential therapeutic applications:
- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Initial studies suggest that the compound may exert neuroprotective effects through modulation of oxidative stress pathways .
Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|
| Anticancer | MCF-7, HeLa | 10 - 50 µM |
| Antimicrobial | Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 100 µg/mL | |
| Anti-inflammatory | Human macrophages | Not specified |
| Neuroprotective | Neuronal cell lines | Not specified |
Structure-Activity Relationship (SAR)
The structural modifications significantly impact the biological activity of thienoimidazole derivatives. For instance:
- Chlorine Substitution : Enhances lipophilicity and potentially increases cellular uptake.
- Methoxy Group : May play a role in modulating receptor interactions and improving selectivity towards specific biological targets.
Future Research Directions
Given the promising biological activities observed, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the mechanisms underlying the anticancer and antimicrobial effects.
- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
- Optimization of Structure : Modifying chemical structures to enhance potency and selectivity while reducing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
